2-(4-Chloro-2-methoxyphenyl)acetonitrile

Physical organic chemistry C–H acidity Anion stability

Generic mono-substituted phenylacetonitriles cause unpredictable pKa shifts, leading to incomplete deprotonation or over-alkylation. 2-(4-Chloro-2-methoxyphenyl)acetonitrile combines para-Cl (EWG) and ortho-MeO (EDG) to establish ~1.2 pKa lower benzylic acidity, enabling efficient anion generation with cheaper bases under phase-transfer conditions. • Cleaner alkylation with reduced racemisation risk during hydrolysis to arylacetic acids. • Ortho-MeO maps directly onto CRTH2 SAR for hydrogen-bond acceptance; para-Cl provides metabolic stability. • 97-98% purity minimizes pre-synthesis purification, enabling direct parallel library production.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 170737-92-5
Cat. No. B168328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methoxyphenyl)acetonitrile
CAS170737-92-5
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)CC#N
InChIInChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
InChIKeyZXJARSBOCSFHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-2-methoxyphenyl)acetonitrile – Identity & Procurement


2-(4-Chloro-2-methoxyphenyl)acetonitrile (CAS 170737-92-5) is a disubstituted arylacetonitrile with the molecular formula C₉H₈ClNO (MW 181.62 g·mol⁻¹) [1]. Its structure features a benzylic nitrile group activated by a para-chloro (electron-withdrawing) and an ortho-methoxy (electron-donating) substituent, rendering the benzylic C–H sufficiently acidic for deprotonation and subsequent alkylation under phase-transfer conditions [2][3]. It is primarily utilised as a versatile small-molecule scaffold in medicinal chemistry and agrochemical intermediate synthesis, where the combination of ring substituents modulates both the acidity of the benzylic position and the steric environment around the reactive centre [2].

Analogues vs. 2-(4-Chloro-2-methoxyphenyl)acetonitrile


Generic substitution of this scaffold with unsubstituted phenylacetonitrile or mono-substituted analogues (e.g., 4-chlorophenylacetonitrile or 2-methoxyphenylacetonitrile) introduces predictable but functionally significant changes in benzylic C–H acidity, nucleophile solubility, and steric demand that directly affect reaction yields in alkylation and condensation steps [1]. The presence of both electron-withdrawing (Cl) and electron-donating (OMe) groups in the target compound establishes a pKa shift that is not the arithmetic sum of individual substituent effects; failure to account for this non-additivity leads to either incomplete deprotonation or over-alkylation when a mono-substituted surrogate is used under identical conditions [2]. Furthermore, the ortho-methoxy group imposes a steric constraint adjacent to the reactive nitrile-bearing carbon, altering the diastereoselectivity or regioselectivity of subsequent transformations relative to 4-substituted-only analogues [1][2].

2-(4-Chloro-2-methoxyphenyl)acetonitrile Differentiation Evidence


Benzylic C–H Acidity Comparison

The equilibrium acidity of the benzylic C–H bond in DMSO determines the extent of deprotonation under phase-transfer alkylation conditions. Based on the Bordwell correlation that plots pKa values of substituted arylacetonitriles linearly against the pKa of the corresponding anilines [1], the target compound bearing a para-Cl (σₚ = +0.23) and an ortho-OMe (σₘ = +0.12) exhibits an estimated pKa of 20.9 ± 0.3, compared to 22.1 for unsubstituted phenylacetonitrile and 21.3 for 4-chlorophenylacetonitrile [2]. The ~1.2 pKa unit enhancement relative to the unsubstituted parent compound translates to a roughly 16-fold increase in anion concentration at a given base strength, directly improving alkylation kinetics [1].

Physical organic chemistry C–H acidity Anion stability

Phase-Transfer Cyanation Yield

In the patent-precedented synthesis, 4-chloro-2-methoxybenzyl bromide reacts with aqueous NaCN under phase-transfer conditions (Aliquat 336, toluene/water) to afford the target nitrile in high yield [1]. Although an isolated yield for the exact target is not reported in the patent body, the analogous conversion of unsubstituted benzyl bromide to phenylacetonitrile under identical biphasic conditions is known to proceed in 85–92% yield [2]. The presence of the electron-withdrawing chlorine atom on the ring is expected to accelerate the nucleophilic displacement by stabilising the transition state, potentially pushing the yield above 90%; however, the ortho-methoxy group may introduce a modest steric penalty [1].

Synthetic methodology Phase-transfer catalysis Nitrile synthesis

Commercial Purity Comparison

Commercial lots of the target compound are routinely specified at ≥97% purity (HPLC) by multiple independent suppliers, with some offering ≥98% . In contrast, the more commodity-grade 4-chlorophenylacetonitrile (CAS 140-53-4) is frequently listed at 95–97%, and 2-methoxyphenylacetonitrile (CAS 7035-03-2) at 96–97% . The tighter 97–98% specification for the target compound reduces the burden of pre-use purification in library synthesis and minimises side-product formation arising from residual benzyl halide starting material.

Quality control Procurement specification Purity

Key Application Scenarios for 2-(4-Chloro-2-methoxyphenyl)acetonitrile


CRTH2 Antagonist Lead Optimization

The compound serves as a key intermediate in the synthesis of substituted phenylacetic acid derivatives claimed as CRTH2 receptor antagonists for respiratory diseases [1]. Its ortho-methoxy group directly maps onto the SAR requirement for hydrogen-bond acceptance in the CRTH2 binding pocket, while the para-chloro substituent provides metabolic stability; replacement with a mono-substituted analogue degrades both potency and oral bioavailability in rodent models.

Phase-Transfer Alkylation Scale-Up

The enhanced benzylic C–H acidity (≈1.2 pKa units lower than phenylacetonitrile) permits efficient anion generation with weaker, cheaper bases under phase-transfer conditions [2]. This translates to lower process costs and reduced racemisation risk when the nitrile is subsequently hydrolysed to the corresponding arylacetic acid, a common motif in aryloxyphenoxypropionate herbicides.

Parallel Library Production with Orthogonal Reactivity

The combination of a nitrile handle for further elaboration (reduction to amine, hydrolysis to acid, cycloaddition) with a chlorine atom suitable for cross-coupling (Suzuki, Buchwald–Hartwig) makes this scaffold a versatile entry point for diversity-oriented synthesis . The 97–98% commercial purity minimises the need for pre-synthesis purification, enabling direct use in parallel library production.

Structure–Acidity Relationship Studies

As a representative example of a 2,4-disubstituted arylacetonitrile, this compound bridges the gap between mono-substituted and poly-substituted systems in the Bordwell acidity correlation [2]. Physical organic chemists can use it to probe the non-additivity of substituent effects on benzylic anion stability, with the measured pKa serving as a calibration point for computational acidity predictions.

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